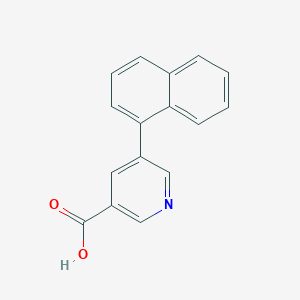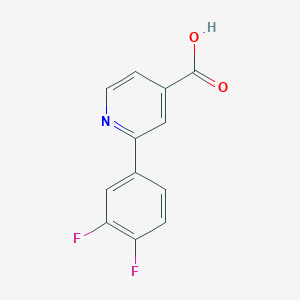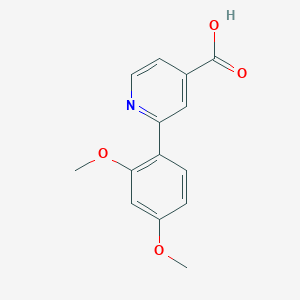
3-(3-Chloro-5-hydroxyphenyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-5-hydroxyphenyl)benzaldehyde is an organic compound with the molecular formula C13H9ClO2. It is characterized by the presence of a chloro group and a hydroxy group attached to a benzene ring, which is further connected to a benzaldehyde moiety. This compound is a white crystalline solid and is known for its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
3-(3-Chloro-5-hydroxyphenyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with sodium hydroxide, followed by treatment with ammonia. This method yields the desired compound with good purity and yield .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high efficiency and scalability. The use of solvents like ethanol or methanol is common, and the reactions are typically carried out under controlled temperatures and pressures to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
3-(3-Chloro-5-hydroxyphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
Oxidation: 3-(3-Chloro-5-hydroxyphenyl)benzoic acid.
Reduction: 3-(3-Chloro-5-hydroxyphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-Chloro-5-hydroxyphenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(3-Chloro-5-hydroxyphenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The aldehyde group can also undergo reactions with nucleophiles in biological systems, further contributing to its activity .
類似化合物との比較
Similar Compounds
- 3-(3-Chloro-4-hydroxyphenyl)benzaldehyde
- 3-(3-Chloro-2-hydroxyphenyl)benzaldehyde
- 3-(3-Bromo-5-hydroxyphenyl)benzaldehyde
Uniqueness
3-(3-Chloro-5-hydroxyphenyl)benzaldehyde is unique due to the specific positioning of the chloro and hydroxy groups on the benzene ring. This positioning influences its reactivity and interactions with other molecules, making it distinct from its analogs. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxy) groups also contributes to its unique chemical properties .
特性
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBJFDHRUJLVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679524 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-78-4 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Benzo[b]thiophen-2-yl)nicotinic acid](/img/structure/B6361516.png)



![2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid](/img/structure/B6361545.png)






![2-[Benzo(b)thiophen-2-yl]isonicotinic acid](/img/structure/B6361586.png)
